molecular formula C15H11Cl2NO B11174780 (2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11174780
M. Wt: 292.2 g/mol
InChI Key: ZBJWWTXLYDYOBL-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole is a synthetic organic compound characterized by the presence of a dichlorobenzoyl group attached to a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3-dihydro-1H-indole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoyl chloride: A precursor in the synthesis of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole.

    2,6-Dichlorobenzonitrile: Another dichlorinated benzoyl compound with different applications.

    2,6-Dichlorobenzoic acid: A related compound used in organic synthesis and as an intermediate in the production of other chemicals.

Uniqueness

1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H11Cl2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-7H,8-9H2

InChI Key

ZBJWWTXLYDYOBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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